molecular formula C16H15N3O2 B2441573 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole CAS No. 2034514-18-4

1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2441573
CAS No.: 2034514-18-4
M. Wt: 281.315
InChI Key: JCYIBRPPUDOOAR-UHFFFAOYSA-N
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Description

The compound 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a complex organic molecule that features a benzimidazole ring, a pyrrolidine ring, and a furan ring

Properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-16(12-6-8-21-10-12)18-7-5-13(9-18)19-11-17-14-3-1-2-4-15(14)19/h1-4,6,8,10-11,13H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYIBRPPUDOOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole derivative, which is then reacted with a pyrrolidine derivative under specific conditions to form the intermediate product. This intermediate is subsequently reacted with a furan derivative to yield the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Research indicates that compounds containing the benzodiazole moiety often exhibit a wide range of biological activities, including:

  • Antimicrobial : Exhibiting efficacy against various bacterial and fungal strains.
  • Anticancer : Demonstrating potential in inhibiting tumor growth across several cancer cell lines.
  • Anti-inflammatory : Showing promise in reducing inflammation in preclinical models.

Applications in Drug Development

  • Antimicrobial Agents
    • The benzodiazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives similar to 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole have demonstrated activity against resistant strains of bacteria and fungi, making them candidates for further development as antibiotics .
  • Anticancer Compounds
    • Studies have shown that benzodiazole derivatives can induce apoptosis in cancer cells. The compound's structure allows it to interact with DNA and inhibit cancer cell proliferation. In vitro assays have confirmed its effectiveness against various cancer lines such as MCF7 (breast cancer) and A549 (lung cancer) cells .
  • Anti-inflammatory Agents
    • The incorporation of furan and pyrrolidine rings has been linked to anti-inflammatory effects. Compounds like this compound are being investigated for their ability to modulate inflammatory pathways, potentially offering new treatments for chronic inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing hydrazonoyl halides for the formation of heterocyclic compounds.
  • Functionalization Strategies : Modifying the furan or pyrrolidine components to enhance biological activity and selectivity.

Case Studies

Several studies highlight the effectiveness of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria.
Anticancer PotentialInduced apoptosis in MCF7 cells with IC50 values comparable to standard chemotherapeutics.
Anti-inflammatory EffectsReduced paw edema in rat models significantly compared to control groups.

Mechanism of Action

The mechanism of action of 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.

    (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole lies in its combination of the benzimidazole, pyrrolidine, and furan rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring attached to a pyrrolidine moiety, with the benzodiazole structure contributing to its unique properties. Its molecular formula is C11H12N4O2C_{11}H_{12}N_{4}O_{2} with a molecular weight of approximately 232.24 g/mol. The structure can be represented as follows:

Chemical Structure 1 1 furan 3 carbonyl pyrrolidin 3 yl 1H 1 3 benzodiazole\text{Chemical Structure }\text{1 1 furan 3 carbonyl pyrrolidin 3 yl 1H 1 3 benzodiazole}

Antimicrobial Activity

Research indicates that compounds containing the benzodiazole structure often exhibit significant antimicrobial properties. For instance, derivatives of benzodiazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that derivatives can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models . The mechanism of action appears to involve the inhibition of key inflammatory pathways, including NF-κB signaling .

Neuroprotective Properties

Neuroprotective potential has also been explored. In studies involving scopolamine-induced memory impairment in mice, compounds similar to this compound demonstrated significant improvements in cognitive function. The proposed mechanism includes the inhibition of acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain .

Study on Acetylcholinesterase Inhibition

A notable study focused on the synthesis of various triazole derivatives and their activity against AChE. Among these compounds, some exhibited IC50 values lower than that of donepezil, a standard treatment for Alzheimer's disease. The most potent compounds showed IC50 values as low as 3.04 μM, indicating strong AChE inhibitory activity .

Anti-tuberculosis Activity

Another area of interest is the potential application of this compound in tuberculosis treatment. Research has highlighted the importance of nitrogen heterocycles in developing new anti-tuberculosis agents. The structural similarity of benzodiazoles to known anti-tuberculosis drugs suggests that this compound could be further investigated for this purpose .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityIC50 (μM)
Benzodiazole Derivative AC11H12N4O2AChE Inhibition3.04
Benzodiazole Derivative BC12H14N4O2Antimicrobial6.21
Standard Drug (Donepezil)C24H29N1O2AChE Inhibition6.21

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